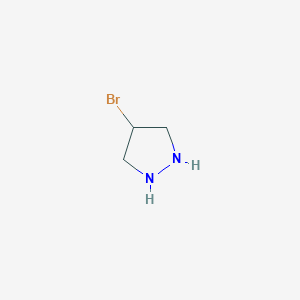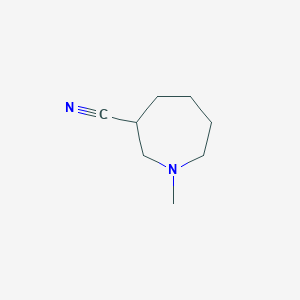
1-Fluorotetralin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorotetralin-2-one is a chemical compound that belongs to the tetralin family. It is a fluorinated derivative of tetralin and has a molecular formula of C10H9FO. This chemical compound has attracted the attention of the scientific community due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Fluorotetralin-2-one is not fully understood. However, it is believed to interact with certain receptors in the brain, such as dopamine receptors. It may also affect the metabolism of certain drugs in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Fluorotetralin-2-one are not well documented. However, it is believed to have an effect on dopamine receptors in the brain. It may also affect the metabolism of certain drugs in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Fluorotetralin-2-one in lab experiments is its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, it can be used to study the binding sites of certain receptors in the brain. However, one limitation is the low yield of 1-Fluorotetralin-2-one during synthesis.
Orientations Futures
There are several future directions for research on 1-Fluorotetralin-2-one. One direction is to study its potential as a probe for studying the binding sites of certain receptors in the brain. Another direction is to explore its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-Fluorotetralin-2-one.
Conclusion
In conclusion, 1-Fluorotetralin-2-one has potential applications in scientific research. Its synthesis method involves the reaction of tetralin with fluorine gas in the presence of a catalyst. It can be used as a precursor for the synthesis of other fluorinated compounds and as a probe to study the binding sites of certain receptors in the brain. Its mechanism of action and biochemical and physiological effects are not fully understood, and more research is needed in these areas. Overall, 1-Fluorotetralin-2-one has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of 1-Fluorotetralin-2-one involves the reaction of tetralin with fluorine gas in the presence of a catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of 1-Fluorotetralin-2-one is typically around 50%.
Applications De Recherche Scientifique
1-Fluorotetralin-2-one has potential applications in scientific research. It can be used as a precursor for the synthesis of other fluorinated compounds. It can also be used as a probe to study the binding sites of certain receptors in the brain. Additionally, it can be used to study the metabolism of certain drugs in the body.
Propriétés
Numéro CAS |
178484-16-7 |
|---|---|
Nom du produit |
1-Fluorotetralin-2-one |
Formule moléculaire |
C10H9FO |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
1-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,10H,5-6H2 |
Clé InChI |
MEYCBBGPEHBKJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
SMILES canonique |
C1CC(=O)C(C2=CC=CC=C21)F |
Synonymes |
2(1H)-Naphthalenone, 1-fluoro-3,4-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)




